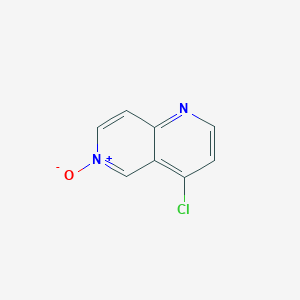

4-Chloro-1,6-naphthyridine 6-oxide

Description

Overview of Diazanaphthalene Isomers and Naphthyridine Scaffold Significance

Naphthyridines are a class of aromatic heterocyclic compounds characterized by a molecular structure consisting of two fused pyridine (B92270) rings. They belong to the larger family of diazanaphthalenes, which are isomers of naphthalene (B1677914) where two carbon atoms are replaced by nitrogen atoms. The position of these nitrogen atoms within the bicyclic framework gives rise to ten possible isomers, each with unique electronic and chemical properties. The six main isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. chemsrc.com

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile framework for the development of therapeutic agents targeting a wide array of biological targets. The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules.

Historical Context of 1,6-Naphthyridine (B1220473) Chemical Research

The exploration of naphthyridine chemistry dates back to the early 20th century. Initial synthetic efforts were often challenging, but the development of new synthetic methodologies has since allowed for the preparation of a wide range of derivatives. The Skraup reaction, a classic method for quinoline (B57606) synthesis, was adapted for the synthesis of some naphthyridine isomers, although often with modest yields. chemsrc.com Over the years, research has expanded to include various functionalization reactions, enabling the introduction of different substituents onto the naphthyridine core and the exploration of their structure-activity relationships.

Positioning of 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide within Naphthyridine Chemistry

4-Chloro-1,6-naphthyridine 6-oxide , with the chemical formula C₈H₅ClN₂O and CAS number 39588-70-0, is a specific derivative within the 1,6-naphthyridine series. Its structure is characterized by a chlorine atom at the 4-position and an N-oxide group at the 6-position of the 1,6-naphthyridine core. The presence of the electron-withdrawing chlorine atom and the N-oxide functionality is expected to significantly influence the molecule's reactivity and properties compared to the parent 1,6-naphthyridine.

The N-oxide group, in particular, can modulate the electronic properties of the heterocyclic system, potentially enhancing its solubility and ability to participate in hydrogen bonding. It can also serve as a handle for further chemical transformations. The chloro substituent provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-chloro-6-oxido-1,6-naphthyridin-6-ium |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H |

InChI Key |

USFIPKISRFEHFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C[N+](=CC2=C1Cl)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1,6 Naphthyridine 6 Oxide

N-Oxide Reactivity and Rearrangements

The N-oxide function in 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide significantly influences the molecule's reactivity, both by activating the heterocyclic ring and by participating directly in reactions.

The reaction of 1,6-naphthyridine (B1220473) 1-oxide with phosphoryl chloride (POCl₃) provides a key example of a Meisenheimer-type rearrangement. This reaction leads to the formation of a mixture of chloro-1,6-naphthyridines. acs.org The primary products observed are 2-chloro-, 3-chloro-, and 4-chloro-1,6-naphthyridine, along with the deoxygenated parent compound, 1,6-naphthyridine. acs.org

The formation of these chlorinated products can be rationalized by an addition-elimination mechanism. The N-oxide oxygen atom attacks the electrophilic phosphorus of POCl₃, forming a reactive intermediate. This is followed by the nucleophilic attack of a chloride ion at the C2, C3, or C4 positions of the naphthyridine ring. Subsequent elimination of a chlorophosphate species yields the chlorinated naphthyridine. The relative proportions of the isomeric products are influenced by the electronic and steric environment of each position. acs.org While this reaction is described for the parent 1,6-naphthyridine 1-oxide, the presence of a chloro group at the 4-position in the starting material would be expected to influence the regioselectivity of further chlorination, likely deactivating the ring towards additional electrophilic attack.

Table 1: Products from the Reaction of 1,6-Naphthyridine 1-Oxide with Phosphoryl Chloride

| Product | Retention Order (Gas Chromatography) |

|---|---|

| 1,6-Naphthyridine | 1 |

| 3-Chloro-1,6-naphthyridine | 2 |

| 4-Chloro-1,6-naphthyridine | 3 |

| 2-Chloro-1,6-naphthyridine | 4 |

Data sourced from Paudler and Pokorny (1971). acs.org

The removal of the N-oxide oxygen is a common transformation for heteroaromatic N-oxides. This can be achieved using various deoxygenating agents. For instance, treatment with phosphorus trichloride (B1173362) (PCl₃) is a well-established method for the deoxygenation of pyridine (B92270) N-oxides, a reaction that is analogous to what would be expected for 4-Chloro-1,6-naphthyridine 6-oxide. acs.org The reaction proceeds via the attack of the N-oxide on PCl₃, followed by the elimination of phosphoryl chloride (POCl₃) to give the deoxygenated heterocycle.

A variety of other reagents and conditions can also effect the deoxygenation of N-heteroarene N-oxides, and these are applicable to this compound. These include:

Palladium-catalyzed transfer oxidation: Using a palladium catalyst with a suitable phosphine (B1218219) ligand, such as dppf, and triethylamine (B128534) as the oxygen acceptor. organic-chemistry.org This method is often chemoselective and tolerates a range of functional groups. organic-chemistry.org

Indium and pivaloyl chloride: This system provides a mild and efficient method for deoxygenation at room temperature. organic-chemistry.org

Visible light-mediated photoredox catalysis: This modern approach allows for highly chemoselective deoxygenation under mild conditions using a photocatalyst and a stoichiometric reductant like Hantzsch esters. organic-chemistry.org

Iodide and formic acid: This sustainable method uses iodide as a catalyst, which is regenerated by formic acid. The reaction is efficient and selective. rsc.org

The choice of deoxygenation method would depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the naphthyridine ring system, further enhanced by the N-oxide and the chloro substituent, makes this compound susceptible to nucleophilic attack.

The chlorine atom at the C4 position of the 1,6-naphthyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other chloro-substituted N-heterocycles, such as 4-chloroquinazolines, where the C4 position is highly susceptible to nucleophilic attack. mdpi.com The N-oxide group at position 6 further increases the electrophilicity of the ring, facilitating the displacement of the chloro group.

In related systems, such as 4-chloro-3-nitro-1,6-naphthyridine, the chloro group readily undergoes substitution. For example, it reacts with ammonia (B1221849) in methanol (B129727) to yield the corresponding 4-amino derivative. This demonstrates the lability of the C4-chloro substituent towards nucleophilic displacement.

A wide range of nucleophiles can be employed to displace the C4-chloro substituent, leading to a diverse array of functionalized 1,6-naphthyridine derivatives. Based on the reactivity of analogous compounds, this compound is expected to react with:

Amines: Reaction with primary and secondary amines would lead to the formation of 4-amino-1,6-naphthyridine 6-oxides. These reactions are typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl.

Alkoxides and Phenoxides: Treatment with sodium methoxide (B1231860) or other alkoxides would result in the formation of 4-alkoxy-1,6-naphthyridine 6-oxides. mdpi.com

Thiols: Thiolates can act as soft nucleophiles to displace the chloro group, yielding 4-thioether derivatives.

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group at the C4 position. researchgate.net The resulting 4-azido derivative can serve as a precursor for the synthesis of other nitrogen-containing heterocycles. researchgate.net

Carbon nucleophiles: Carbanions, such as those derived from malononitrile (B47326) or other active methylene (B1212753) compounds, can also displace the chloro group, enabling the formation of new carbon-carbon bonds. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Chloro-N-Heterocycles

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido derivative | researchgate.net |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Amines | 4-Amino derivatives | researchgate.net |

| 4-Chloro-1,5-naphthyridines | Sodium methoxide | 4-Methoxy derivatives | mdpi.com |

| 2,4-Dichloroquinazolines | Amines | 4-Aminoquinazolines | mdpi.com |

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group and a proton from the ring to afford the substituted product.

While specific examples of VNS reactions on this compound are not documented in the searched literature, the electronic properties of N-heterocyclic N-oxides make them suitable substrates for this transformation. The N-oxide group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide. For 1,6-naphthyridine 6-oxide, this would correspond to the C5 and C7 positions. The presence of the chloro group at C4 would further influence the regioselectivity of the VNS reaction. It is plausible that a VNS reaction could occur at an available C-H position, although the displacement of the C4-chloro group via an SNAr mechanism might be a competing pathway.

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of an aromatic system towards electrophiles is significantly influenced by the electronic properties of the substituents already present on the ring. science.gov

For heteroaromatic systems like naphthyridines, the presence of nitrogen atoms generally deactivates the ring towards electrophilic attack compared to benzene, due to the higher electronegativity of nitrogen. wikipedia.orgnih.gov The N-oxide functionality, however, can alter this reactivity. The oxygen atom in an N-oxide can donate electron density to the ring through resonance, which can activate certain positions towards electrophilic attack. thieme-connect.de This effect is contrasted by the inductive electron-withdrawing nature of the nitrogen atom.

In the case of this compound, the chlorine atom at the 4-position and the N-oxide at the 6-position, along with the inherent electronic nature of the naphthyridine core, create a complex reactivity pattern. The interplay of these activating and deactivating effects directs incoming electrophiles to specific positions on the ring system.

Reductive Transformations

Reductive transformations of this compound can be directed at two primary sites: the naphthyridine core and the N-oxide moiety.

Selective Hydrogenation of the Naphthyridine Core

The hydrogenation of N-heteroarenes is a challenging transformation due to the inherent stability of the aromatic system and potential catalyst poisoning by the nitrogen-containing starting material or product. nih.gov However, specific catalytic systems have been developed for the selective hydrogenation of such compounds. For instance, cobalt-based catalysts have been employed for the hydrogenation of 1,5-naphthyridines to their corresponding tetrahydro derivatives. nih.gov

While specific studies on the selective hydrogenation of this compound are not extensively detailed in the provided results, the principles of N-heteroarene hydrogenation can be applied. The choice of catalyst, solvent, and reaction conditions is crucial to achieve selective reduction of one of the pyridine rings within the naphthyridine core while preserving the chloro-substituent and the N-oxide group.

Reduction of the N-Oxide Moiety

The reduction of N-oxides to their parent heterocycles is a common and synthetically useful transformation. nih.govacs.org Various reagents and methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of reducing agents like sulfur dioxide or photochemical methods. nih.govgoogle.com

The N-oxide bond is relatively weak and susceptible to both heterolytic and homolytic cleavage. thieme-connect.de The reduction of pyridine N-oxides, for example, can be achieved under various conditions, highlighting the feasibility of this transformation. nih.govacs.orggoogle.com In the context of this compound, the reduction of the N-oxide at the 6-position would yield 4-Chloro-1,6-naphthyridine. One method for the reduction of a related N-oxide, 1,6-naphthyridine-N-oxide, to the free base has been reported. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 4-position of this compound serves as a handle for such transformations.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds and construct biaryl systems. libretexts.orgresearchgate.net

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction of 4-chloroquinolines with various boronic acids in the presence of a palladium catalyst demonstrates the applicability of this methodology to similar chloro-substituted N-heterocycles. researchgate.net For this compound, a Suzuki-Miyaura coupling would involve the reaction of the chloro-substituent with a suitable boronic acid to introduce a new aryl or alkyl group at the 4-position.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | 4-Aryl-1,6-naphthyridine 6-oxide |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

Stille and Negishi Coupling Applications

The Stille and Negishi couplings are other important palladium- or nickel-catalyzed cross-coupling reactions. The Stille reaction utilizes organotin compounds, while the Negishi reaction employs organozinc reagents. libretexts.orgwikipedia.orgorganic-chemistry.org

The Negishi coupling is particularly versatile, allowing for the coupling of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org It couples organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of nickel catalysts is also common in Negishi couplings. wikipedia.orgorganic-chemistry.org

While direct examples of Stille and Negishi couplings with this compound are not provided, the reactivity of the C-Cl bond suggests its potential as a substrate in these reactions. These couplings would offer alternative routes to introduce a variety of organic substituents at the 4-position of the naphthyridine ring.

Derivatization and Functionalization Reactions

The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom attached to the chlorine and the influence of the N-oxide group on the naphthyridine ring system. This allows for a range of derivatization and functionalization reactions to be performed, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

The chlorine atom at the C-4 position of the 1,6-naphthyridine 6-oxide ring is susceptible to nucleophilic substitution, providing a direct route to N-substituted derivatives. This reactivity is analogous to that observed in other chloro-substituted heteroaromatic N-oxides, such as 2,6-diamino-4-chloro-pyrimidine N-oxide. In a similar fashion, this compound can react with various amines to yield the corresponding 4-amino-1,6-naphthyridine 6-oxide derivatives.

For instance, the reaction of 2,6-diamino-4-chloro-pyrimidine N-oxide with piperidine (B6355638) results in the formation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide google.com. This transformation is typically carried out by heating the chloro-substituted N-oxide with an excess of the amine, which acts as both the nucleophile and the solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

A general scheme for the formation of N-substituted derivatives of this compound is presented below:

Table 1: Synthesis of N-Substituted 4-Amino-1,6-naphthyridine 6-oxide Derivatives This table is a representation of potential reactions based on analogous chemical behavior.

| Entry | Amine (Nucleophile) | Product | Reaction Conditions |

| 1 | Piperidine | 4-(Piperidin-1-yl)-1,6-naphthyridine 6-oxide | Reflux in excess piperidine |

| 2 | Morpholine | 4-(Morpholin-4-yl)-1,6-naphthyridine 6-oxide | Heating in morpholine |

| 3 | Aniline | 4-(Phenylamino)-1,6-naphthyridine 6-oxide | Heating in aniline |

The synthesis of these N-substituted derivatives is a crucial step in the development of new compounds with potential biological activities, as the nature of the substituent at the C-4 position can significantly influence the pharmacological properties of the molecule.

The this compound scaffold can also undergo further transformations to build more complex, annulated ring systems. These reactions often involve the initial substitution of the chloro group followed by intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as furo[3,2-b]naphthyridines and thieno[3,2-b]naphthyridines.

The synthesis of thieno[2,3-b] mdpi.comdntb.gov.uanaphthyridines, for example, can be envisioned starting from a 4-mercapto-1,6-naphthyridine derivative, which could potentially be obtained from this compound by reaction with a sulfur nucleophile. Subsequent reaction with an appropriate α-halocarbonyl compound and intramolecular cyclization would lead to the desired thieno-annulated product. Research on related thieno[2,3-b]pyridines and thieno[2,3-c] acs.orgresearchgate.netnaphthyridinones has demonstrated the feasibility of such annulation strategies. arkat-usa.org

Similarly, furo[3,2-b]naphthyridine derivatives could be synthesized from a 4-hydroxy-1,6-naphthyridine intermediate. The synthesis of furo[2,3-b]pyridines has been achieved through the reaction of 3-cyano-2-pyridones with α-halogen carbonyl compounds, followed by cyclization. researchgate.net This suggests a potential pathway for the annulation of a furan (B31954) ring onto the 1,6-naphthyridine core.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer another powerful tool for the functionalization of the this compound scaffold, enabling the introduction of alkynyl side chains which can then be further manipulated to construct annulated systems. The palladium-catalyzed oxidative alkynylation of heterocycles with terminal alkynes is a well-established method for the formation of carbon-carbon bonds. dntb.gov.uanih.gov

Table 2: Potential Annulation Reactions of this compound Derivatives This table outlines hypothetical synthetic routes to annulated systems based on known chemical transformations.

| Entry | Annulated System | Potential Synthetic Strategy |

| 1 | Thieno[3,2-b] mdpi.comdntb.gov.uanaphthyridine | 1. Nucleophilic substitution of the chloro group with a sulfur nucleophile. 2. Reaction with an α-halocarbonyl compound. 3. Intramolecular cyclization. |

| 2 | Furo[3,2-b] mdpi.comdntb.gov.uanaphthyridine | 1. Hydrolysis of the chloro group to a hydroxyl group. 2. O-alkylation with an α-haloketone. 3. Intramolecular cyclization. |

| 3 | Pyrrolo[3,2-b] mdpi.comdntb.gov.uanaphthyridine | 1. Palladium-catalyzed amination (Buchwald-Hartwig). 2. Intramolecular cyclization. |

These annulation reactions significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of novel polycyclic aromatic systems with diverse electronic and biological properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum of 4-Chloro-1,6-naphthyridine 6-oxide is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system. The introduction of the N-oxide at position 6 has a significant deshielding effect on the adjacent protons, namely H-5 and H-7. Consequently, these protons are expected to appear at a lower field (higher ppm) compared to the parent 4-chloro-1,6-naphthyridine. The proton at position 5 (H-5) is anticipated to be the most downfield-shifted proton due to the combined electron-withdrawing effects of the adjacent chloro-substituted pyridine (B92270) ring and the N-oxide functionality.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum should display eight signals for the eight carbon atoms of the naphthyridine core. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C-5, C-7) and the chlorine atom (C-4) are expected to be significantly deshielded. The N-oxide group strongly influences the chemical shifts of the carbons in its vicinity, providing key evidence for its location. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift values (in ppm) in a common NMR solvent like CDCl₃. These are estimates based on known substituent effects on the naphthyridine scaffold.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.8 | ~152 |

| 3 | ~7.6 | ~122 |

| 4 | --- | ~145 |

| 4a | --- | ~140 |

| 5 | ~9.2 | ~148 |

| 7 | ~8.6 | ~135 |

| 8 | ~7.8 | ~118 |

| 8a | --- | ~147 |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the definitive assignment of the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, key correlations would be observed between H-2 and H-3, and between H-7 and H-8, confirming the proton arrangement on each of the two pyridine rings. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of protonated carbons by linking the known proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum. arkat-usa.org

NMR spectroscopy can be employed as an in-situ reaction monitoring tool to gain insights into the formation of this compound. The synthesis typically involves the oxidation of 4-chloro-1,6-naphthyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

By acquiring NMR spectra at regular intervals throughout the reaction, one can observe the gradual decrease in the intensity of the signals corresponding to the starting material (4-chloro-1,6-naphthyridine) and the simultaneous increase in the intensity of the signals for the 6-oxide product. This non-invasive, real-time analysis allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₈H₅ClN₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental formula.

The low-resolution mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound. nist.gov

The fragmentation pattern provides further structural proof. A characteristic fragmentation for N-oxides is the loss of an oxygen atom, which would result in a significant peak at [M-16]⁺. This fragment corresponds to the 4-chloro-1,6-naphthyridine cation.

Expected Mass Spectrometry Data for this compound

| Measurement | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O | --- |

| Nominal Mass | 180 g/mol (for ³⁵Cl) | Corresponds to the integer mass of the most abundant isotopes. |

| Exact Mass [M+H]⁺ | ~181.0163 | Confirms elemental composition via HRMS. |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks in a ~3:1 ratio | Confirms the presence of one chlorine atom. |

| Key Fragmentation | [M-16]⁺ | Characteristic loss of an oxygen atom from the N-oxide group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. semanticscholar.org For this compound, the IR spectrum would display several characteristic absorption bands.

The most diagnostic band for this molecule is the N-O stretching vibration, which is a strong indicator of the N-oxide functional group. Other important vibrations include the C-Cl stretch and the various stretching and bending modes associated with the aromatic naphthyridine ring system.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C and C=N | Stretching | 1600 - 1450 |

| N-O | Stretching | 1350 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,6-naphthyridine (B1220473) ring system is a chromophore containing π electrons, which can be excited to higher energy levels (π → π* transitions) by absorbing UV or visible light. nih.gov

The introduction of the N-oxide group typically extends the π-conjugated system and acts as a powerful auxochrome. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent 4-chloro-1,6-naphthyridine. The analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule, which can be correlated with theoretical calculations. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

As no crystallographic data is available for this compound, the following subsections cannot be detailed.

Conformation and Torsion Angle Analysis

Awaiting experimental determination of the crystal structure.

Intermolecular Interactions and Packing Arrangements

Awaiting experimental determination of the crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the chemical behavior of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to compute electronic properties like the dipole moment, which for N-oxides is typically high due to the polar N⁺-O⁻ bond, and the distribution of electron density. researchgate.net The presence of the electron-withdrawing chlorine atom and the N-oxide group significantly influences the electron distribution across the naphthyridine core.

Table 1: Predicted Electronic Properties of 4-Chloro-1,6-naphthyridine 6-oxide (Analog-Based Estimation)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Dipole Moment | High | The polar N⁺-O⁻ bond in aromatic N-oxides results in a significant dipole moment. researchgate.net |

| Electron Density | Decreased on the pyridine (B92270) ring with the N-oxide group | The N-oxide group and the chlorine atom are electron-withdrawing. |

| N-O Bond Length | Shorter than in aliphatic amine oxides | Reflects stronger π-backdonation in aromatic N-oxides. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be located primarily on the N-oxide oxygen and potentially the naphthyridine ring, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed over the pyridine ring system, particularly at positions susceptible to nucleophilic attack, influenced by the chloro and N-oxide substituents. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound (Analog-Based Estimation)

| Orbital | Predicted Location of Highest Density | Implied Reactivity |

| HOMO | N-oxide oxygen and π-system of the naphthyridine ring | Site of electrophilic attack and oxidation. |

| LUMO | Pyridine ring, particularly carbon atoms adjacent to nitrogen and chlorine | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

This table is based on FMO principles for analogous aromatic N-oxides, as specific calculations for the target compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the energetic landscapes of chemical reactions, identifying the most probable pathways.

For any proposed reaction involving this compound, such as nucleophilic substitution at the chloro-position, computational methods can identify the transition state structure—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants provides the activation energy barrier. A lower energy barrier indicates a faster reaction rate. For aromatic N-oxides, reactions can be complex, and computational studies are crucial to distinguish between different possible mechanisms. researchgate.net

Many reactions proceed through one or more intermediates. Computational modeling can determine the relative stabilities of these intermediates. For instance, in a nucleophilic aromatic substitution reaction, the stability of the Meisenheimer-like intermediate would be a key factor. researchgate.net By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, offering a detailed understanding of the reaction mechanism.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time.

MD simulations can explore the conformational landscape of flexible molecules. Although the 1,6-naphthyridine (B1220473) core is rigid, substituents could have conformational freedom. More importantly, MD simulations are invaluable for understanding how the solvent environment affects the molecule's structure and reactivity. nih.gov By simulating this compound in a box of solvent molecules (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions, which can significantly influence reaction pathways and stability. For instance, the polar N-oxide group is expected to interact strongly with polar solvents.

Prediction of Spectroscopic Properties

The spectroscopic properties of a molecule, such as its behavior in infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, are intrinsically linked to its electronic and vibrational states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.

For this compound, the N-oxide group is expected to significantly influence the electronic absorption spectrum. The N-oxide moiety introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, leading to a strong dipole moment and altered electronic transitions. This charge separation can lead to a redshift (a shift to longer wavelengths) of the π→π* transitions compared to the parent 1,6-naphthyridine.

The chlorine substituent at the 4-position, being an electron-withdrawing group, would further modulate these transitions. Its presence can influence the energy levels of the molecular orbitals involved in the electronic transitions.

In the context of vibrational spectroscopy (IR), the N-O stretching vibration is a characteristic feature of N-oxides. Theoretical calculations on substituted pyridine-N-oxides have shown that the position of this band is sensitive to the nature of the substituents on the pyridine ring. For instance, a quantum-chemical study on a series of substituted pyridine-N-oxides using DFT (B3LYP and PBE0) and MP2 methods has provided insights into how substituents affect bond lengths, which in turn influences vibrational frequencies. researchgate.net

Table 1: Predicted Influence of Substituents on Key Spectroscopic Features of a Heterocyclic N-oxide Ring (Qualitative)

| Spectroscopic Technique | Key Feature | Expected Influence of N-oxide group | Expected Influence of 4-Chloro group |

| UV-Vis Spectroscopy | π→π* transitions | Redshift (shift to longer wavelength) | Further modulation of transition energies |

| IR Spectroscopy | N-O stretching vibration | Characteristic strong absorption band | Shift in frequency due to electronic effects |

| ¹H NMR Spectroscopy | Chemical shifts of ring protons | Downfield shift of protons on the N-oxidized ring | Downfield shift of adjacent protons |

| ¹³C NMR Spectroscopy | Chemical shifts of ring carbons | Significant shifts in carbon resonances, especially C4 | Downfield shift of the substituted carbon (C4) |

This table is a qualitative prediction based on general principles of spectroscopy and computational studies on analogous compounds.

Charge Distribution and Electrostatic Potential Analysis

The introduction of a chlorine atom and an N-oxide group dramatically alters the charge distribution and molecular electrostatic potential (MEP) of the 1,6-naphthyridine framework. The MEP is a valuable tool for understanding the reactive behavior of a molecule, as it illustrates the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

The N-oxide group itself creates a highly polar N→O bond. The oxygen atom is a region of high negative electrostatic potential, making it a prime site for electrophilic attack or hydrogen bonding. Conversely, the nitrogen atom and the adjacent carbon atoms in the ring experience a more positive potential.

Studies on substituted pyridines have demonstrated that MEP analysis can effectively predict the susceptibility of the heterocyclic nitrogen to N-oxidation. nih.gov Similarly, for this compound, the MEP would show distinct regions of positive and negative potential, guiding potential intermolecular interactions.

Quantum-chemical calculations on substituted pyridine-N-oxides have provided data on the N-O bond lengths, which are indicative of the bond's polarity and strength, and are influenced by the electronic nature of the substituents. researchgate.net

Table 2: Calculated N-O Bond Lengths (r.e. (N–O) in Å) for Substituted Pyridine-N-Oxides using Different Computational Methods

| Compound | B3LYP/cc-pVTZ | PBE0/cc-pVTZ | MP2/cc-pVTZ |

| Pyridine-N-oxide (PyO) | 1.271 | 1.259 | 1.255 |

| 4-Nitropyridine-N-oxide (4-NO₂PyO) | 1.261 | 1.250 | 1.254 |

| 4-Chloropyridine-N-oxide (4-ClPyO) | 1.266 | 1.255 | 1.257 |

| 4-Methylpyridine-N-oxide (4-MePyO) | 1.271 | 1.259 | 1.255 |

| 4-Methoxypyridine-N-oxide (4-MeOPyO) | 1.274 | 1.262 | 1.256 |

Data sourced from a quantum-chemical study on substituted pyridine-N-oxides. researchgate.net This data for analogous compounds suggests that a chloro substituent at the 4-position slightly shortens the N-O bond compared to the unsubstituted pyridine-N-oxide, indicating an electronic withdrawing effect that influences the charge distribution.

Role of 4 Chloro 1,6 Naphthyridine 6 Oxide in Broader Chemical Research

As a Synthetic Building Block for Complex Polyheterocyclic Systems

The inherent reactivity of 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide provides a powerful platform for the synthesis of intricate polyheterocyclic systems. The chloro group serves as an excellent leaving group for substitution and cross-coupling reactions, while the N-oxide moiety can direct reactions, modulate electronic properties, or participate directly in transformations.

The structure of 4-Chloro-1,6-naphthyridine 6-oxide is pre-disposed for the construction of fused ring systems through intramolecular or intermolecular cyclization reactions. The N-oxide group can act as an internal oxidant or participate in cycloaddition reactions, providing pathways to novel heterocyclic frameworks.

One potential pathway involves the generation of a heteroaromatic N-ylide from the N-oxide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-deficient olefin. mdpi.com For this compound, activation (e.g., with an acylating agent) could generate a 1,6-naphthyridinium ylide intermediate. This intermediate could then react with molecules like maleimides or other activated alkenes to afford complex, fused pyrrolidine-containing polyheterocyclic structures. mdpi.com

Furthermore, intramolecular cyclization strategies can be envisioned by first substituting the C4-chloro group with a suitably functionalized chain. For instance, a nucleophilic substitution at the C4 position with a tethered nucleophile could be followed by a cyclization event involving the N-oxide or an adjacent ring position. Studies on related fluoro-substituted 1,8-naphthyridine (B1210474) derivatives have demonstrated that intramolecular cyclization can occur between a substituent at the 7-position and the nitrogen at position 8, a strategy that could be adapted to the 1,6-naphthyridine (B1220473) system. sci-hub.se The N-oxide group can facilitate such reactions by modifying the electronic landscape of the ring system. nih.gov

The chloro-substituent at the C4 position is a key handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of "hybrid molecules" where the naphthyridine core is covalently linked to other molecular fragments. nih.gov This approach is fundamental in medicinal chemistry and materials science for combining the properties of different molecular scaffolds.

The Buchwald-Hartwig amination is a particularly powerful tool for this purpose, allowing the formation of carbon-nitrogen bonds between the naphthyridine core and various primary or secondary amines. wikipedia.orglibretexts.org The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the N-oxide group at position 6 is expected to activate the C4-Cl bond towards the initial oxidative addition step in the catalytic cycle, potentially facilitating the reaction under milder conditions than the non-oxidized parent heterocycle. capes.gov.br This allows for the synthesis of diverse libraries of 4-amino-1,6-naphthyridine derivatives.

The table below illustrates representative ligands used in Buchwald-Hartwig amination reactions, which are applicable for creating hybrid molecules from chloro-heterocyclic precursors like this compound.

| Ligand Name | Structure | Typical Substrates |

| BrettPhos | Primary amines, challenging aryl chlorides | |

| DavePhos | Indoles, a wide range of amines | |

| tBuXPhos | Secondary amines, sterically hindered substrates | |

| DPPF (Diphenylphosphinoferrocene) | Early generation ligand, effective for aryl iodides |

This table presents examples of ligands used in Buchwald-Hartwig amination. The optimal ligand for a specific transformation with this compound would be determined experimentally.

Other cross-coupling reactions, such as Suzuki coupling (for C-C bond formation with boronic acids) and Stille coupling (with organostannanes), could similarly be applied to the C4 position, further expanding the range of accessible naphthyridine hybrid molecules. nih.govresearchgate.net

Contribution to Mechanistic Organic Chemistry Understanding

The study of this compound and its reactions provides valuable insights into the fundamental principles of heterocycle reactivity and reaction mechanisms.

The reactivity of this compound is an excellent case study for applying Frontier Molecular Orbital (FMO) theory. wikipedia.orgucsb.edu Nucleophilic aromatic substitution at the C4 position, a key reaction pathway, is governed by the interaction between the highest occupied molecular orbital (HOMO) of the incoming nucleophile and the lowest unoccupied molecular orbital (LUMO) of the naphthyridine ring. nih.govresearchgate.net

The introduction of the N-oxide at position 6 has a profound electronic effect. It functions as a strong electron-withdrawing group, significantly lowering the energy of the LUMO. nih.gov This makes the heterocyclic ring more electrophilic and thus more susceptible to attack by nucleophiles. The LUMO of the 1,6-naphthyridine 6-oxide ring is expected to have significant orbital density at the C4 position, making it the kinetically favored site for nucleophilic attack. Investigating how reaction rates change with different nucleophiles and comparing them to the non-oxidized analogue provides quantitative data on the N-oxide's activating effect.

While the parent molecule is achiral, the principles of stereochemistry can be investigated by introducing chiral elements. For example, using chiral amines in Buchwald-Hartwig couplings or employing chiral phosphine ligands could lead to atropisomeric products if rotation around the newly formed C-N bond is hindered. Furthermore, the development of chiral naphthyridine N-oxides as catalysts, inspired by work on helical chiral pyridine (B92270) N-oxides, could open avenues for asymmetric transformations. nih.gov

This compound serves as an exemplary model for understanding the reactivity principles of complex heteroaromatics. The interplay between the two nitrogen atoms and the N-oxide functionality creates a unique electronic distribution.

The N-oxide group significantly influences the reactivity of the ring system compared to its parent heterocycle, pyridine. thieme-connect.de The canonical forms of a pyridine N-oxide show that negative charge resides on the oxygen, while positive charge is delocalized onto the aromatic ring, particularly at the positions ortho (2,6) and para (4) to the nitrogen. In this compound, the N-oxide at position 6 strongly activates the C4 position (para) and the C5 position (ortho) towards nucleophilic attack. This makes the C4-chloro group exceptionally labile and prone to substitution.

This activation is a general principle for heteroaromatic N-oxides and is often exploited in synthesis. rsc.org The N-oxide can be used as a temporary activating group that can be removed later by reduction (e.g., with PCl₃ or H₂/Pd) to yield the substituted 1,6-naphthyridine. This "activate-substitute-deoxygenate" strategy provides access to products that are difficult to synthesize directly. The unique electronic nature of the N-oxide has also led to its use as a bioisostere for carbonyl groups in drug design, highlighting its distinct and valuable chemical properties. nih.gov

Development of Advanced Materials and Sensors (Non-biological applications)

While this compound itself is a precursor, its derivatives are promising candidates for advanced materials and chemical sensors. The rigid, planar naphthyridine scaffold possesses inherent photophysical properties that can be tuned by substitution at the C4 position.

Derivatives of naphthyridines have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as either emitter or electron-transport materials. rsc.orgresearchgate.net By reacting this compound with suitable aromatic amines or other chromophores via cross-coupling, novel materials with tailored electronic properties can be synthesized. The N-oxide functionality can further modify the emission wavelength and quantum yield. nih.gov For example, naphthyridine-based compounds have been used to create efficient blue and yellow OLEDs, demonstrating their potential in display and lighting technology. rsc.orgacs.orgresearchgate.net

In the field of chemical sensing, the naphthyridine framework can be functionalized to create fluorescent probes that signal the presence of specific analytes. nih.govmdpi.com The general strategy involves coupling the naphthyridine core (the fluorophore) to a receptor unit that selectively binds a target ion or molecule. This binding event alters the electronic structure of the molecule, leading to a change in fluorescence intensity or color (a "turn-on" or "turn-off" response). rsc.orgmdpi.com For instance, a derivative synthesized from this compound could be designed to selectively bind metal ions like Ni²⁺, with the binding event being transduced into a measurable optical signal. nih.gov The N-oxide itself can be part of the sensing mechanism, as its reduction by analytes like Fe(II) can trigger a fluorescent response. rsc.org

The table below summarizes the performance of some reported advanced materials based on the broader naphthyridine scaffold.

| Compound Type | Application | Key Performance Metric |

| 1,8-Naphthyridine Oligomers | Yellow Emitter in OLED | Max. Brightness: 250 cd m⁻²; Efficiency: 1.2 cd A⁻¹ rsc.org |

| Donor-Acceptor Naphthyridine | Blue Emitter in TADF-OLED | Max. External Quantum Efficiency (EQE): ~17.6% researchgate.net |

| Benzo[c]pyrazolo nih.govrsc.orgnaphthyridine | Fluorescent Sensor for Ni²⁺ | Detection Limit: 0.040–0.47 µM nih.gov |

| Cationic Naphthyridine Dye | Fluorescent Probe for DNA/RNA | Fluorescence Enhancement: Up to 143-fold rsc.org |

This table showcases the potential of the naphthyridine core in materials science. Derivatives of this compound could be designed to achieve similar or novel functionalities.

Luminescence Properties in OLEDs

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting, and their performance is heavily reliant on the luminescent materials used. Naphthyridine derivatives have emerged as a promising class of compounds for use in OLEDs, often exhibiting high fluorescence and thermal stability. capes.gov.br

Research into various naphthyridine structures has revealed their potential as emitters and electron-transport materials. For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been shown to exhibit high fluorescence in both solution and solid states, with high glass-transition and decomposition temperatures, making them suitable for the fabrication of OLED devices. capes.gov.brekb.eg These compounds have demonstrated the ability to emit blue, green, and yellow light with high quantum yields, ranging from 0.70 to 1.0. capes.gov.brekb.eg

While specific studies on the luminescence of this compound are not widely available, the general photophysical properties of 1,6-naphthyridine derivatives have been investigated. These studies have shown that 1,6-naphthyridines can exhibit significant solvatochromism, where the color of the emitted light changes with the polarity of the solvent, and possess fluorescence lifetimes of around 10 nanoseconds with quantum yields in the range of 0.05-0.1 in various solvents. nih.gov The presence of the N-oxide and chloro-substituent in this compound would be expected to further influence its electronic and photophysical properties.

The following table summarizes the performance of OLEDs using different naphthyridine-based emitters.

| Emitter Type | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |

| Yellow Emitter | 250 | 1.2 | Yellow |

| White-Pink Emitter | 400 (at 4V) | 0.6 | White-Pink |

Table 1: Performance of OLEDs with Naphthyridine-Based Emitters. Data sourced from studies on 1,8-naphthyridine oligomers. capes.gov.br

Functionalization of Nanoparticles

The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as in bio-imaging, drug delivery, and catalysis. This process involves attaching molecules to the nanoparticle surface to enhance stability, biocompatibility, or to introduce specific functionalities. researchgate.net

While there is no direct research detailing the use of this compound for nanoparticle functionalization, its molecular structure suggests several potential roles. The nitrogen atoms in the naphthyridine ring system and the oxygen atom of the N-oxide group can act as coordination sites for binding to metal nanoparticles. Furthermore, the chloro-substituent provides a reactive site for further chemical modifications, allowing for the attachment of other functional groups or biomolecules.

The general strategies for nanoparticle functionalization often involve the use of bifunctional molecules that can bind to the nanoparticle surface on one end and present a desired functional group on the other. This compound could potentially serve as such a linker molecule. The aromatic naphthyridine core could also engage in π-π stacking interactions with the surfaces of carbon-based nanomaterials like graphene or carbon nanotubes.

Corrosion Inhibition Mechanisms (as a chemical phenomenon)

Corrosion is a significant issue across many industries, and the development of effective corrosion inhibitors is an active area of research. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings, are often effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. researchgate.net

Studies on various 1,6-naphthyridine derivatives have demonstrated their potential as corrosion inhibitors for metals such as mild steel in acidic environments. researchgate.netresearchgate.net The inhibition mechanism is believed to involve the adsorption of the naphthyridine molecules onto the metal surface. This adsorption can occur through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. researchgate.net

Research on a series of novel 1,6-naphthyridine derivatives has shown high inhibition efficiencies. For example, three derivatives, designated as N-1, N-2, and N-3, exhibited inhibition efficiencies of 94.28%, 96.66%, and 98.09%, respectively, at a concentration of 6.54 x 10⁻⁵ M in 1 M HCl solution. researchgate.net Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.net

The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The presence of electron-donating groups on the naphthyridine structure was found to enhance the inhibition efficiency. researchgate.net

Although direct studies on this compound are not available, its structure, containing nitrogen and oxygen heteroatoms and an aromatic system, suggests it could also exhibit corrosion inhibition properties. The N-oxide group could provide an additional site for strong adsorption onto the metal surface.

The following table summarizes the inhibition efficiency of different 1,6-naphthyridine derivatives on mild steel in 1 M HCl.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| N-1 | 6.54 x 10⁻⁵ | 94.28 |

| N-2 | 6.54 x 10⁻⁵ | 96.66 |

| N-3 | 6.54 x 10⁻⁵ | 98.09 |

Table 2: Inhibition Efficiency of 1,6-Naphthyridine Derivatives. researchgate.net

Future Directions and Emerging Research Avenues for 4 Chloro 1,6 Naphthyridine 6 Oxide

Novel Synthetic Route Discovery

While classical methods for the synthesis of naphthyridine cores exist, the development of novel, efficient, and regioselective synthetic routes to 4-Chloro-1,6-naphthyridine (B1592299) 6-oxide is a primary area for future investigation. Current approaches often rely on multi-step sequences which can be arduous and low-yielding. Future research should prioritize the following:

Direct C-H Functionalization: The development of methods for the direct chlorination and subsequent N-oxidation of a pre-formed 1,6-naphthyridine (B1220473) ring would represent a significant leap in synthetic efficiency. This approach would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Multi-component Reactions: Designing one-pot, multi-component reactions (MCRs) could provide rapid access to highly substituted 1,6-naphthyridine derivatives. ekb.eg For instance, an MCR involving a suitably substituted aminopyridine, a chlorinated three-carbon unit, and an oxidizing agent could potentially construct the 4-Chloro-1,6-naphthyridine 6-oxide skeleton in a single operation.

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis or electrochemical methods for the chlorination and N-oxidation steps could offer milder and more sustainable alternatives to traditional reagents. These techniques often provide unique reactivity and selectivity profiles that are not achievable with conventional methods.

Advanced Mechanistic Investigations with Real-Time Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. The application of real-time analytical techniques can provide unprecedented insights into transient intermediates and reaction kinetics. Future research in this area should include:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance), and Raman spectroscopy can be employed to monitor the formation and consumption of reactants, intermediates, and products in real-time. This data is invaluable for elucidating complex reaction pathways.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps will enable the determination of reaction orders, activation energies, and the influence of catalysts and additives. This information is essential for rational process optimization.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ³⁷Cl) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing chloro group and the electron-donating N-oxide moiety in this compound is expected to give rise to unique and potentially unconventional reactivity. A systematic exploration of its chemical behavior is warranted, with a focus on:

Cross-Coupling Reactions: The chloro substituent at the 4-position should be amenable to a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Investigating the scope and limitations of these reactions will be key to diversifying the substitution patterns at this position.

Nucleophilic Aromatic Substitution (SNAAr): The N-oxide group activates the pyridine (B92270) ring towards nucleophilic attack. A detailed study of SNAr reactions with a range of nucleophiles (e.g., amines, alkoxides, thiols) at positions activated by the N-oxide will be crucial for accessing a diverse library of derivatives. The regioselectivity of these reactions will be of particular interest.

rsc.orgnih.gov-Dipolar Cycloadditions: The N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. Exploring this reactivity could lead to the synthesis of novel, complex heterocyclic systems fused to the 1,6-naphthyridine core.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are becoming increasingly important in modern chemical research and production. The integration of flow chemistry offers numerous advantages in this regard. rsc.orgrsc.org Future research should aim to:

Develop Continuous Flow Syntheses: Translating key synthetic steps for the preparation of this compound and its derivatives into continuous flow processes can lead to improved safety, higher yields, and easier scalability. nih.govnih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. nih.gov

Utilize Immobilized Reagents and Catalysts: The use of solid-supported reagents and catalysts in packed-bed flow reactors can simplify product purification, enable catalyst recycling, and reduce waste generation. This approach aligns well with the goals of sustainable chemistry.

Automated Synthesis and Optimization: Coupling flow chemistry setups with automated optimization algorithms can accelerate the discovery of ideal reaction conditions. Self-optimizing systems can rapidly screen a wide range of parameters to identify the conditions that maximize yield and minimize by-product formation.

Synergistic Computational and Experimental Approaches

The combination of computational modeling and experimental work can provide a powerful synergy for accelerating research. goflow.at In the context of this compound, this integrated approach should be leveraged to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and rationalize observed reactivity patterns.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out potential energy surfaces for proposed reaction pathways, identify transition states, and calculate activation barriers. These theoretical insights can guide the design of experiments aimed at validating proposed mechanisms.

In Silico Screening of Derivatives: Computational methods can be used to predict the properties (e.g., electronic, steric, pharmacokinetic) of virtual libraries of this compound derivatives. This in silico screening can help to prioritize the synthesis of compounds with the most promising characteristics for specific applications.

Q & A

Q. What are the established synthetic routes for 4-chloro-1,6-naphthyridine 6-oxide, and how do reaction conditions influence yield?

Methodological Answer: The compound is primarily synthesized via two routes:

- Direct Oxidation : Treatment of 4-chloro-1,6-naphthyridine with m-chloroperbenzoic acid (m-ClC₆H₄CO₃H) in chloroform under reflux for 25 minutes yields the 6-oxide derivative (45% yield) .

- Hydrazinolysis Pathway : Indirect hydrogenolysis via hydrazine (H₂NNH₂) in ethanol at ambient temperature produces 4-hydrazino-1,6-naphthyridine (90% yield), which is subsequently oxidized to the parent naphthyridine using CuSO₄ and kieselguhr (60% yield) .

Q. Key Variables Affecting Yield :

- Oxidant Selectivity : m-ClC₆H₄CO₃H is preferred over other peracids due to its stability in chloroform.

- Temperature Control : Reflux conditions for oxidation vs. ambient temperature for hydrazinolysis minimize side reactions.

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct Oxidation | m-ClC₆H₄CO₃H, CHCl₃, reflux | 45% | |

| Hydrazinolysis Oxidation | H₂NNH₂, CuSO₄, reflux | 60% |

Q. What functional group transformations are feasible for this compound, and what reagents enable these reactions?

Methodological Answer: The chloro and N-oxide groups enable diverse transformations:

- Nucleophilic Substitution : Phenoxy groups replace chlorine using phenol (PhOH) and KOH at 150°C (55% yield) .

- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂, acetic acid) removes the chloro group to yield 1,6-naphthyridine (60% yield) .

- C-Alkylation : Sodium hydride (NaH) and dimethyl sulfate (Me₂SO₄) in THF at 5°C introduce methyl groups at the 5-position (16% yield) .

Q. Critical Considerations :

- Regioselectivity : Steric and electronic effects of the N-oxide direct substitution to the 4- or 5-positions.

- Catalyst Compatibility : Pd/C is effective for hydrogenolysis but may require acidic media to prevent N-oxide reduction.

Advanced Research Questions

Q. How can spectroscopic methods resolve conformational ambiguities in this compound derivatives?

Methodological Answer: Vibrational spectroscopy (IR/Raman) and X-ray crystallography are critical:

- IR/Raman Analysis : Bands near 102 cm⁻¹ (assigned to CH₂Cl torsional modes) and depolarization ratios confirm a single skew conformation in solid-state derivatives .

- X-ray Diffraction : Resolves bond-length alternations in the naphthyridine ring, distinguishing between keto-enol tautomers in substituted analogs .

Case Study :

In 5-methyl-1,6-naphthyridine 6-oxide, IR data revealed no detectable conformers at ambient temperatures, unlike structurally related chloropropenes, which exhibit multiple conformers .

Q. How can researchers address discrepancies in catalytic hydrogenolysis outcomes for this compound?

Methodological Answer: Contradictory yields or byproducts arise from:

Q. Experimental Design Recommendations :

Control Moisture : Use anhydrous solvents to prevent hydrolysis of the N-oxide.

Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ under identical conditions to optimize selectivity.

In Situ Monitoring : Use GC-MS or HPLC to track intermediate hydrazino derivatives during multi-step reactions .

Q. What green chemistry approaches can improve the sustainability of this compound synthesis?

Methodological Answer: Microwave-assisted synthesis and solvent-free conditions show promise:

Q. Table 2: Eco-Friendly Modifications

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Reaction Time | 4 hours (reflux) | 25 minutes (microwave) |

| Solvent | CHCl₃ (toxic) | Ethanol (renewable) |

| Catalyst Recovery | Single-use CuSO₄ | Silica-immobilized CuSO₄ |

Q. How do electronic effects of the N-oxide group influence regioselectivity in substitution reactions?

Methodological Answer: The N-oxide group acts as both an electron-withdrawing and directing moiety:

- Electrophilic Substitution : The 5-position is activated due to resonance stabilization from the N-oxide, favoring alkylation or nitration at this site .

- Nucleophilic Attack : Chlorine at the 4-position is highly electrophilic, enabling displacement by phenoxy or alkoxy groups under basic conditions .

Mechanistic Insight :

Density Functional Theory (DFT) calculations reveal that the N-oxide increases the positive charge at C4 (Mulliken charge: +0.32) and C5 (+0.28), explaining observed regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.